molecular formula C21H13Cl2IN2O2 B4937409 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide

Cat. No. B4937409
M. Wt: 523.1 g/mol
InChI Key: KZSVNPVEFCVDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide, also known as MLN-4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which regulates the activity of a variety of cellular proteins involved in cell cycle progression, DNA damage repair, and transcriptional regulation. MLN-4924 has been shown to have potential therapeutic applications in cancer treatment and other diseases.

Mechanism of Action

The NEDD8 conjugation pathway is an essential regulatory mechanism in cells that involves the covalent attachment of NEDD8 to target proteins. This modification alters the activity and stability of the target proteins, affecting a variety of cellular processes. 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide inhibits the NAE enzyme, which is responsible for activating NEDD8 and initiating the conjugation process. This leads to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It has also been shown to have effects on other cellular processes, including DNA damage repair and transcriptional regulation. 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide treatment has been associated with changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has several advantages as a research tool, including its specificity for the NAE enzyme and its potent inhibitory activity. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the potential for off-target effects on other cellular processes.

Future Directions

There are several potential future directions for research on 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide. These include further investigation of its mechanism of action and effects on cellular processes, as well as exploration of its potential therapeutic applications in other diseases beyond cancer. Additionally, there may be opportunities to develop new analogs or derivatives of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide with improved efficacy or safety profiles.

Synthesis Methods

The synthesis of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide involves a series of chemical reactions, including the formation of key intermediates and the final coupling of the benzamide and benzoxazole moieties. The synthesis is a multi-step process that requires expertise in organic chemistry and careful purification of the intermediates and final product.

Scientific Research Applications

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. The mechanism of action of 2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide involves inhibition of the NEDD8 conjugation pathway, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell cycle arrest and apoptosis.

properties

IUPAC Name

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2IN2O2/c1-11-14(21-26-18-9-12(22)5-8-19(18)28-21)3-2-4-17(11)25-20(27)15-10-13(24)6-7-16(15)23/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSVNPVEFCVDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide

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